O-But-3-yn-2-ylhydroxylamine is a specialized organic compound characterized by the presence of a hydroxylamine functional group attached to a but-3-yne structure. This compound falls under the category of hydroxylamines, which are nitrogen-containing compounds known for their reactivity and utility in various chemical reactions, particularly in organic synthesis and medicinal chemistry.
O-But-3-yn-2-ylhydroxylamine can be synthesized from commercially available starting materials, including but-3-yne and hydroxylamine. The compound's synthesis is often documented in chemical literature and databases, indicating its relevance in research and industrial applications.
O-But-3-yn-2-ylhydroxylamine is classified as an O-substituted hydroxylamine. Hydroxylamines are typically categorized based on their structural features, which include primary, secondary, and tertiary classifications depending on the number of carbon atoms attached to the nitrogen atom.
The synthesis of O-But-3-yn-2-ylhydroxylamine can be achieved through several methods, with one common approach being the nucleophilic substitution reaction. This process typically involves:
In an industrial context, continuous flow processes may be employed to enhance efficiency and scalability. Catalysts may also be utilized to improve reaction rates and yields, although specific industrial methods are often proprietary.
The molecular structure of O-But-3-yn-2-ylhydroxylamine can be represented using various chemical notation systems:
CC#C(CN)O1S/C5H7NO/c1-2-3-5(6)4/h1,4H2,(H,6)The compound has a molecular formula of and a molecular weight of approximately 113.12 g/mol. The presence of the triple bond in its structure contributes to its unique chemical properties.
O-But-3-yn-2-ylhydroxylamine participates in various chemical reactions due to its reactive hydroxylamine group. Some notable reactions include:
The reactivity of O-but-3-yne derivatives can be exploited in synthetic organic chemistry for the development of more complex molecules, including pharmaceuticals.
The mechanism of action for O-but-3-yne derivatives involves several steps:
Kinetic studies often indicate that the reaction rates are influenced by factors such as solvent polarity and temperature.
O-but-3-yne derivatives typically exhibit:
Key chemical properties include:
O-but-3-yne derivatives have several applications in scientific research:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: